4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE
Description
This compound is a piperidine derivative featuring a 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group and a 4-methylbenzenesulfonyl (tosyl) moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric resemblance to ester or amide groups, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-7-9-17(10-8-15)31(26,27)25-13-11-16(12-14-25)22-23-21(24-30-22)18-5-4-6-19(28-2)20(18)29-3/h4-10,16H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZCAVYDLUPLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cell survival and proliferation. For example, it can inhibit the activity of caspases, which are enzymes involved in the execution of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with analogous molecules from the evidence:
*Estimated based on structural similarity to .
Key Structural and Functional Differences:
Oxadiazole Substituents: The 2,3-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to the 1,3-benzodioxol-5-yl group in , which may enhance binding to aromatic residues in enzymes or receptors.
Sulfonyl Groups: The 4-methylbenzenesulfonyl (tosyl) group in the target compound offers moderate lipophilicity compared to the 5-fluoro-2-methylphenylsulfonyl group in , which introduces halogen-mediated hydrophobic interactions.
Biological Activity :
- Antibacterial oxadiazole derivatives (e.g., ) with simpler sulfonyl groups exhibit activity against Gram-positive bacteria, suggesting the target compound may share similar properties if tested.
- Compounds with 1,3-benzodioxol or dimethoxyphenyl substituents (e.g., , target) are often associated with CNS targets due to their ability to cross the blood-brain barrier .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , involving cyclization of amidoximes with carboxylic acid derivatives. The tosyl group can be introduced via sulfonylation of piperidine .
- Pharmacological Potential: While direct data are lacking, structural analogs like L694247 (a 5-HT1 receptor ligand with a sulfonylpiperidine-oxadiazole core) highlight the therapeutic relevance of this scaffold in neuropharmacology .
- ADMET Considerations: The 2,3-dimethoxy substituent may increase metabolic stability compared to non-substituted aryl groups, as seen in , but could also reduce aqueous solubility.
Biological Activity
The compound 4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.46 g/mol. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated enhanced activity against various bacterial strains.
- Tested Strains :
- Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Bacillus cereus | 20 | 15 |
| Compound B | Staphylococcus aureus | 18 | 20 |
| Target Compound | E. coli | 15 | 25 |
The target compound's activity against Bacillus cereus was particularly noteworthy, suggesting a strong potential for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The target compound has been evaluated against several cancer cell lines, showing promising results.
- Cell Lines Tested :
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- HUH7 (liver cancer)
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 12.5 |
| Compound B | MCF7 | 15.0 |
| Target Compound | HUH7 | 10.1 |
The IC50 value for the target compound against the HUH7 cell line indicates a stronger cytotoxic effect compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has an IC50 of around 18.78 µM .
The mechanism by which oxadiazole derivatives exert their biological effects often involves the inhibition of critical enzymes or pathways in microbial and cancer cell metabolism. For instance, targeting thymidylate synthase (TS), an enzyme essential for DNA synthesis, has been identified as a key pathway through which these compounds exhibit their anticancer effects .
Case Studies
In a study conducted by Selvaraj et al., a series of oxadiazole derivatives were synthesized and tested for their biological activities. The findings revealed that compounds with piperidine side chains exhibited enhanced antimicrobial and anticancer properties compared to their non-piperidine counterparts .
Another research highlighted the synthesis of various substituted oxadiazoles that demonstrated intermediate to excellent potency against different microbial strains and cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
